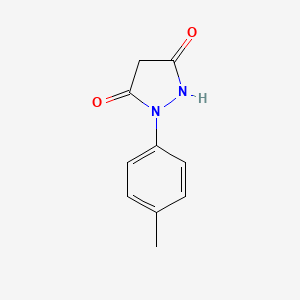

1-(4-Methylphenyl)pyrazolidine-3,5-dione

Descripción

Propiedades

IUPAC Name |

1-(4-methylphenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZNMTRTUAVNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)pyrazolidine-3,5-dione can be synthesized via various methods. One common method involves the reaction of 4-methylphenylhydrazine with diethyl malonate under basic conditions, followed by cyclization to form the pyrazolidine-3,5-dione ring . Another method includes the use of magnesium acetylacetonate as a catalyst in water medium, which provides high yields and is environmentally friendly .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that derivatives of pyrazolidine-3,5-dione exhibit a range of biological activities:

- Anti-inflammatory Effects : Compounds in this class have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Antimicrobial Properties : Studies indicate that 1-(4-Methylphenyl)pyrazolidine-3,5-dione possesses significant antibacterial activity against various pathogens .

- Antitumor Activity : Recent investigations have highlighted its efficacy in reducing the proliferation of cancer cells, particularly in breast cancer models (MCF-7), where it induced significant cell death at higher concentrations .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was tested at various concentrations (0, 10, 20, and 40 μM). Results showed that at 40 μM, the compound caused approximately 50% cell death after 24 hours of treatment. The study utilized MTT assays to quantify cell viability and confirmed the compound's potential as an anticancer agent .

Case Study 2: Inhibition of Phosphoenolpyruvate Carboxylase

Another significant application is the development of herbicides targeting phosphoenolpyruvate carboxylase (PEPC), an enzyme crucial for C4 photosynthesis. Research indicated that pyrazolidine-3,5-dione derivatives could inhibit PEPC with selectivity for C4 plants over C3 plants. This selectivity presents opportunities for developing environmentally friendly herbicides with reduced non-target effects .

Mecanismo De Acción

The mechanism of action of 1-(4-Methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. It also interacts with DNA and proteins, inducing apoptosis in cancer cells . The pathways involved include the inhibition of prostaglandin synthesis and the activation of apoptotic signaling cascades .

Comparación Con Compuestos Similares

Anticancer Agents

Pyrazolidine-3,5-dione derivatives with quinoxaline and triazole substituents (e.g., compounds IVa–n) exhibit significant anticancer activity. For example:

- IVd: 1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione shows IC50 values of 3.20 ± 1.32 to 5.29 ± 1.34 μM against HeLa, MCF-7, HEK 293T, and A549 cell lines .

- IVi: 1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione exhibits moderate activity (IC50: 6.48 ± 1.34 μM) .

Comparison: The 4-methylphenyl group in the target compound lacks the extended aromatic systems (e.g., tetrazoloquinoxaline) and triazole moieties present in IVa–n, which are critical for EGFR binding and cytotoxicity . This suggests that the target compound may require structural optimization to enhance anticancer potency.

Antiviral Agents

Pyrazolidine-3,5-dione derivatives have shown strain-specific antiviral activity:

- PP7 : (4E)-1-(3,4-Dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione inhibits influenza A virus (IAV) replication (EC50 ≈ 4.2 μM ) but is ineffective against H5N1 and H7N7 strains .

Comparison : The 4-methylphenyl substituent in the target compound is less electron-withdrawing than the dichlorophenyl group in PP7, which may reduce its interaction with viral targets like the PB1–PB2 protein complex .

Structural and Reactivity Comparisons

- Reactivity in Coupling Reactions : Pyrazolidine-3,5-dione reacts faster in palladium-catalyzed α-arylation than pyrimidetrione (a six-membered dicarbonyl), enabling rapid synthesis of aryl-substituted derivatives .

- Substituent Effects : Derivatives like 1-(3,4-Dichlorophenyl)pyrazolidine-3,5-dione () and 1-(4-Iodophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione () highlight how halogen or heteroaromatic groups influence solubility and bioactivity.

Molecular Docking and Binding Affinity

Studies on IVa–n reveal that bulky substituents (e.g., tetrazoloquinoxaline) enhance binding to EGFR (PDB ID: 4HJO) through hydrophobic interactions and hydrogen bonding . The 4-methylphenyl group in the target compound may offer moderate binding but lacks the steric bulk required for optimal receptor engagement.

Q & A

Q. What are the established synthetic routes for 1-(4-Methylphenyl)pyrazolidine-3,5-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. One method involves reacting maleic anhydride with 4-methylaniline to form an intermediate, followed by cyclization using phenylhydrazine under acidic conditions . Another approach employs Magnesium monoperoxy phthalate (MMPP) in ethanol or THF for oxidative cyclization of benzylidene precursors (e.g., 4-chlorobenzylidene derivatives) at room temperature, yielding pyrazolidinedione cores . Optimization can be achieved through Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading, minimizing trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing Z/E isomers via coupling constants in benzylidene derivatives) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass 190.2034 g/mol for CHNO) .

- IR Spectroscopy : Carbonyl stretches (~1700–1750 cm) and N–H bonds (~3200 cm) confirm the dione and pyrazolidine moieties .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) up to 150°C to identify decomposition thresholds.

- pH Sensitivity : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., nitro substituents) show reduced stability in acidic media due to hydrolysis .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of pyrazolidinedione derivatives?

Substituents on the phenyl ring and dione core significantly modulate activity. For example:

- Antimicrobial Activity : 4-Chlorobenzylidene derivatives exhibit enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to nitro-substituted analogs, likely due to increased lipophilicity .

- Anticancer Potential : Derivatives with morpholine-3,5-dione moieties show apoptosis induction in cancer cells via caspase-3 activation, suggesting substituent polarity influences cellular uptake .

Q. How can computational methods streamline the design of novel pyrazolidinedione analogs?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for cyclization reactions, reducing experimental iterations .

- Molecular Docking : Virtual screening against target proteins (e.g., COX-2 for anti-inflammatory activity) identifies promising analogs with optimized binding affinities .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

- Multivariate Analysis : Principal Component Analysis (PCA) disentangles confounding variables (e.g., substituent electronic effects vs. steric hindrance) .

- Meta-Analysis : Aggregate data from structurally similar derivatives (e.g., 3,4-dichlorophenyl analogs ) to identify trends masked in individual studies .

Q. How can synthetic routes be scaled while maintaining yield and purity?

- Process Control : Use continuous-flow reactors with in-line IR monitoring to maintain optimal reaction parameters (e.g., residence time, mixing efficiency) .

- Membrane Separation : Tangential flow filtration removes unreacted precursors without column chromatography, improving throughput .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol/THF (1:1) | Maximizes cyclization | |

| Temperature | 25–30°C | Prevents decomposition | |

| Catalyst (MMPP) | 1.2 equiv | Balances oxidation and side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.